1-[4-(4-Methoxybenzoyl)-3-isoxazolyl]-1-ethanone
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Overview
Description
1-[4-(4-Methoxybenzoyl)-3-isoxazolyl]-1-ethanone is an organic compound that features a methoxybenzoyl group attached to an isoxazole ring
Mechanism of Action
Target of Action
The compound contains ap-Methoxybenzyl (PMB) protective group , which is commonly used in organic synthesis to protect reactive functional groups.
Mode of Action
The pmb group can be protected or deprotected under certain conditions . The protection follows the mechanism of Williamson ether synthesis , and the deprotection occurs under DDQ conditions , where the oxidation of PMB through the charge transfer complex is followed by hydrolysis .
Biochemical Pathways
The pmb group’s protection and deprotection processes can influence various biochemical pathways, depending on the specific context of the compound’s use .
Result of Action
The protection and deprotection of the pmb group can influence the reactivity of functional groups in a molecule, potentially leading to various molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-[4-(4-Methoxybenzoyl)-3-isoxazolyl]-1-ethanone. For instance, the PMB group’s protection and deprotection processes are sensitive to the reaction conditions, such as the presence of oxidizing agents or acidic conditions . Therefore, careful control of the reaction environment is crucial for the effective use of this compound.
Preparation Methods
The synthesis of 1-[4-(4-Methoxybenzoyl)-3-isoxazolyl]-1-ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzoic acid and an appropriate isoxazole derivative.
Reaction Conditions: The 4-methoxybenzoic acid is first converted to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.
Coupling Reaction: The acid chloride is then reacted with the isoxazole derivative in the presence of a base, such as triethylamine, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-[4-(4-Methoxybenzoyl)-3-isoxazolyl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methoxy group.
Common reagents and conditions used in these reactions include:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Sodium borohydride, lithium aluminum hydride
- Bases: Triethylamine, sodium hydroxide
Major products formed from these reactions include the corresponding alcohols, aldehydes, carboxylic acids, and substituted isoxazole derivatives.
Scientific Research Applications
1-[4-(4-Methoxybenzoyl)-3-isoxazolyl]-1-ethanone has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and inflammation.
Material Science: It is used in the synthesis of novel polymers and materials with unique properties, such as enhanced thermal stability and conductivity.
Biological Studies: Researchers investigate its interactions with biological macromolecules, including proteins and nucleic acids, to understand its potential as a biochemical probe.
Comparison with Similar Compounds
1-[4-(4-Methoxybenzoyl)-3-isoxazolyl]-1-ethanone can be compared with similar compounds such as:
4-Methoxybenzoyl Isothiocyanate: This compound also contains a methoxybenzoyl group but differs in its functional group, leading to different reactivity and applications.
4-Methoxybenzoyl Chloride: While structurally similar, this compound is primarily used as an intermediate in organic synthesis rather than as a final product.
Properties
IUPAC Name |
1-[4-(4-methoxybenzoyl)-1,2-oxazol-3-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-8(15)12-11(7-18-14-12)13(16)9-3-5-10(17-2)6-4-9/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGNPEGJBAUHGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NOC=C1C(=O)C2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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